molecular formula C11H11BrO3 B12281334 Ethyl 3-(2-Bromophenoxy)acrylate

Ethyl 3-(2-Bromophenoxy)acrylate

Katalognummer: B12281334
Molekulargewicht: 271.11 g/mol
InChI-Schlüssel: LDGCVEYJTKTQEW-BQYQJAHWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-(2-Bromophenoxy)acrylate is an organic compound with the molecular formula C11H11BrO3 and a molecular weight of 271.11 g/mol . It is characterized by the presence of a bromophenoxy group attached to an acrylate moiety. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 3-(2-Bromophenoxy)acrylate can be synthesized through a multi-step process involving the reaction of 2-bromophenol with ethyl acrylate. The reaction typically requires a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-(2-Bromophenoxy)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Ethyl 3-(2-Bromophenoxy)acrylate has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of Ethyl 3-(2-Bromophenoxy)acrylate involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes or receptors, modulating their activity. The acrylate moiety can participate in covalent bonding with nucleophilic sites in biological molecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Ethyl 3-(2-Bromophenoxy)acrylate can be compared with similar compounds such as:

    Ethyl 3-(4-Bromophenoxy)acrylate: Similar structure but with the bromine atom at the para position.

    Ethyl 3-(2-Chlorophenoxy)acrylate: Contains a chlorine atom instead of bromine.

    Ethyl 3-(2-Iodophenoxy)acrylate: Contains an iodine atom instead of bromine.

Uniqueness

This compound is unique due to the specific positioning of the bromine atom, which influences its reactivity and interaction with other molecules. This uniqueness makes it valuable in specific synthetic and research applications .

Eigenschaften

Molekularformel

C11H11BrO3

Molekulargewicht

271.11 g/mol

IUPAC-Name

ethyl (E)-3-(2-bromophenoxy)prop-2-enoate

InChI

InChI=1S/C11H11BrO3/c1-2-14-11(13)7-8-15-10-6-4-3-5-9(10)12/h3-8H,2H2,1H3/b8-7+

InChI-Schlüssel

LDGCVEYJTKTQEW-BQYQJAHWSA-N

Isomerische SMILES

CCOC(=O)/C=C/OC1=CC=CC=C1Br

Kanonische SMILES

CCOC(=O)C=COC1=CC=CC=C1Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.